molecular formula C19H27N3O2 B2609162 1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203097-40-8

1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2609162
CAS RN: 1203097-40-8
M. Wt: 329.444
InChI Key: JSSGMCPOWNAGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea” is a chemical compound with the molecular formula C19H27N3O2 . It is a complex organic compound that falls under the category of urea derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexyl group, a propionyl group, and a tetrahydroquinolinyl group connected through a urea linkage . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (329.444 g/mol) and its molecular formula (C19H27N3O2). Other properties such as solubility, melting point, and boiling point are not specified in the search results .

Scientific Research Applications

Synthesis of Tetrahydroquinoline Derivatives

Research has focused on the synthesis of tetrahydroquinoline derivatives and their potential applications. For example, Elkholy and Morsy (2006) reported on the facile synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives, demonstrating the reactivity of specific quinoline derivatives towards various reagents and their antimicrobial activity (Elkholy & Morsy, 2006).

Nitrile Carboxamide Rearrangement

Bischoff, Schroeder, and Gründemann (1982) explored the Nitrile Carboxamide Rearrangement, focusing on the reaction of cyclohexanone-2-carboxamide with cyanamide to form various urea derivatives, highlighting the versatility of this approach in synthesizing complex heterocyclic compounds (Bischoff, Schroeder, & Gründemann, 1982).

Biginelli-Type Synthesis

Kolosov, Kulyk, Al-Ogaili, and Orlov (2015) developed an effective Biginelli-type synthesis method for 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones, providing insights into the reaction conditions and catalysts necessary for optimizing the synthesis of urea derivatives with potential biological activity (Kolosov et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

1-cyclohexyl-3-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-2-18(23)22-12-6-7-14-13-16(10-11-17(14)22)21-19(24)20-15-8-4-3-5-9-15/h10-11,13,15H,2-9,12H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSGMCPOWNAGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.